Methyl 7-Bromoindole-3-acetate Methyl 7-Bromoindole-3-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16498992
InChI: InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3
SMILES:
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol

Methyl 7-Bromoindole-3-acetate

CAS No.:

Cat. No.: VC16498992

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-Bromoindole-3-acetate -

Specification

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
IUPAC Name methyl 2-(7-bromo-1H-indol-3-yl)acetate
Standard InChI InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3
Standard InChI Key BQHYPYCXYXBHBJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=CNC2=C1C=CC=C2Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

Methyl 7-Bromoindole-3-acetate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The bromine substitution at the 7th position introduces steric and electronic effects that influence reactivity, while the methyl acetate group at the 3rd position enhances solubility in organic solvents . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrNO₂
Molecular Weight268.11 g/mol
IUPAC Namemethyl 2-(7-bromo-1H-indol-3-yl)acetate
Canonical SMILESCOC(=O)CC1=CNC2=C1C=CC=C2Br

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with reported signals aligning with expected indole derivatives .

Spectroscopic Data

While explicit spectral data for Methyl 7-Bromoindole-3-acetate is scarce, analogous bromoindoles exhibit distinct NMR profiles. For example, 5-bromo-7-methylindole (a structural relative) shows characteristic aromatic proton signals at δ 7.63 (s, 1H) and δ 7.12 (s, 1H), with methyl groups resonating near δ 2.47 . MS data for related compounds often display isotopic patterns due to bromine’s natural abundance (e.g., M+1 and M+2 peaks at 210 and 212) .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of Methyl 7-Bromoindole-3-acetate typically involves multistep reactions, including:

  • Indole Ring Formation: Constructing the indole core via Fischer indole synthesis or palladium-catalyzed cyclization.

  • Bromination: Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS).

  • Acetylation: Introducing the methyl acetate group via alkylation or esterification .

A patent detailing the synthesis of 5-bromo-7-methylindole provides insights into analogous methodologies . Although the target compound differs in substitution patterns, the use of Sonogashira coupling and cyclization reactions under basic conditions (e.g., potassium tert-butoxide in N-methylpyrrolidone) highlights scalable approaches for bromoindole derivatives .

Optimized Protocol (Hypothetical)

Based on existing literature, a plausible synthesis pathway for Methyl 7-Bromoindole-3-acetate could involve:

  • Iodination: Reacting 4-bromo-2-methylaniline with N-iodosuccinimide (NIS) to introduce iodine at the 7th position.

  • Sonogashira Coupling: Catalyzing cross-coupling with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂ and CuI.

  • Cyclization: Ring closure under basic conditions (e.g., KOtBu) to form the indole core.

  • Esterification: Treating the intermediate with methyl chloroacetate to install the acetate group .

Table 2.1: Comparative Reaction Conditions for Bromoindole Synthesis

StepReagents/ConditionsYield (%)Reference
IodinationNIS, CH₂Cl₂, rt, 12h85
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N, 60°C92
CyclizationKOtBu, NMP, 60°C, 2h78.8

Physicochemical Properties

Solubility and Stability

Methyl 7-Bromoindole-3-acetate is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane) . Stability studies indicate sensitivity to light and moisture, necessitating storage in amber vials under inert atmospheres . Decomposition at elevated temperatures may release toxic fumes, including hydrogen bromide .

Thermal and Spectral Characteristics

Differential scanning calorimetry (DSC) of similar compounds reveals melting points near 90–95°C, though data for this specific derivative remain unpublished . UV-Vis spectra typically show absorbance maxima at 280–290 nm, attributable to the indole chromophore .

RiskPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap/water
InhalationUse fume hood; monitor air quality
Eye ExposureRinse with water for 15 minutes; seek medical aid

Disposal and Environmental Impact

Waste must be incinerated at certified facilities to prevent bromide contamination . Environmental persistence data are unavailable, but brominated organics often exhibit moderate bioaccumulation potential.

Applications in Drug Development

Lead Compound Optimization

The acetate group enhances membrane permeability, making Methyl 7-Bromoindole-3-acetate a scaffold for prodrug design. Computational docking studies predict affinity for kinase targets (e.g., EGFR, VEGFR), though experimental validation is pending .

Patent Landscape

While no patents directly claim Methyl 7-Bromoindole-3-acetate, CN113045475A protects methods for synthesizing positional isomers, underscoring industrial interest in bromoindoles .

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